S-MGB-234

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H32N8O4 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

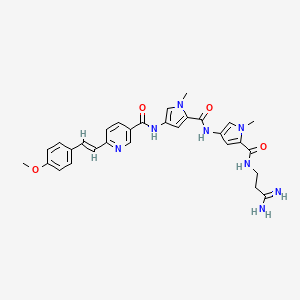

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C30H32N8O4/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41)/b8-4+ |

InChI Key |

YXHYDOJGRZNJDY-XBXARRHUSA-N |

Isomeric SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)/C=C/C4=CC=C(C=C4)OC |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S-MGB-234

Abstract

S-MGB-234 is a novel anti-infective agent belonging to the Strathclyde Minor Groove Binder (S-MGB) class of molecules. Primarily investigated for its potent activity against the protozoan parasites Trypanosoma congolense and Trypanosoma vivax, the causative agents of Animal African Trypanosomiasis (AAT), this compound represents a promising therapeutic candidate. This technical guide delineates the core mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its activity. The information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: DNA Minor Groove Binding

The fundamental mechanism of action for this compound, like other S-MGBs, is its ability to bind to the minor groove of DNA.[1] S-MGBs are synthetic molecules designed based on the structure of the natural product distamycin.[1] They exhibit a high affinity for AT-rich sequences within the DNA minor groove. This binding is non-covalent and reversible, but strong enough to disrupt essential DNA-dependent cellular processes. By occupying the minor groove, this compound is hypothesized to interfere with the binding of essential proteins, such as transcription factors and enzymes involved in DNA replication and repair, ultimately leading to parasite death.

A key advantage of the S-MGB class, including this compound, is the lack of cross-resistance with existing diamidine drugs used to treat AAT.[2] S-MGBs are not internalized by the same transporters as diamidines, indicating a distinct route of cellular uptake and a different therapeutic target profile at the cellular entry level.[2][2]

Caption: Proposed mechanism of action for this compound in Trypanosoma.

Downstream Effects: Metabolic Disruption

While the primary interaction is with DNA, the ultimate trypanocidal effect of this compound is believed to be the result of widespread disruption of cellular metabolism. Bloodstream-form trypanosomes are heavily reliant on a streamlined set of metabolic pathways, particularly glycolysis, for energy production. By inhibiting the transcription of genes encoding essential metabolic enzymes, this compound likely induces a state of metabolic collapse.

Metabolomic studies on Trypanosoma brucei have revealed that glucose is catabolized not only through glycolysis to pyruvate but also feeds into the pentose phosphate pathway, nucleotide synthesis, and fatty acid synthesis. Key end-products include pyruvate and alanine. Disruption of the genetic regulation of these interconnected pathways would lead to energy depletion and an inability to synthesize essential macromolecules, culminating in cell death. While specific metabolomic data for this compound is not yet publicly available, this represents the putative downstream consequence of its DNA-binding activity.

Caption: Downstream metabolic consequences of this compound activity.

Quantitative Data

Comprehensive quantitative data for this compound is limited in publicly accessible literature. However, data from closely related S-MGBs provide a strong indication of the expected potency and selectivity.

Table 1: In Vitro Activity of S-MGBs Against Protozoan Parasites and Mammalian Cells

| Compound | Organism | Assay Type | EC50 (µM) | Selectivity Index (SI)¹ | Reference |

| This compound | T. congolense | Anti-trypanosomal | Data not available | - | - |

| This compound | T. vivax | Anti-trypanosomal | Data not available | - | - |

| Truncated S-MGB (cpd 10) | T. congolense | Anti-trypanosomal | 12.2 | 7.7 | [2] |

| Truncated S-MGB (cpd 10) | T. vivax | Anti-trypanosomal | 13.1 | 8.2 | [2] |

| Truncated S-MGB (cpd 10) | L. donovani | Anti-leishmanial | 1.6 | 4.2 | [2] |

| Truncated S-MGB (cpd 10) | L6 Rat Myoblasts | Cytotoxicity | >100 | - | [2] |

| S-MGB-241 | A. castellanii | Trophocidal | 6.6 | >15 | [3] |

| S-MGB-241 | HEK293 Cells | Cytotoxicity | >100 | - | [3] |

¹ Selectivity Index (SI) is calculated as EC50 in mammalian cells / EC50 in parasite.

Table 2: In Vivo Efficacy and DNA Binding Affinity of S-MGBs

| Compound | Parameter | Value/Result | Organism/System | Reference |

| This compound | In Vivo Curative Dose | 2 x 50 mg/kg (i.p.) | T. congolense (mouse model) | [2] |

| S-MGB-241 | DNA Binding (ΔTm) | 1 ± 0.1°C | Salmon gDNA | [3] |

| Truncated S-MGB (cpd 10) | DNA Binding (ΔTm) | 10°C | dsDNA Oligomer | [2] |

Experimental Protocols

The following sections describe the generalized protocols for key experiments used to characterize the mechanism of action of S-MGBs.

In Vitro Anti-trypanosomal Activity Assay

This assay determines the concentration of the compound required to inhibit parasite growth by 50% (EC50).

-

Parasite Culture: Bloodstream forms of T. congolense or T. vivax are cultured in appropriate media (e.g., HMI-93) at 34-36°C.[4]

-

Assay Setup: Parasites are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells/mL.

-

Compound Dilution: this compound is serially diluted in the culture medium and added to the wells. A no-drug control and a positive control (e.g., diminazene) are included.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: A viability reagent (e.g., AlamarBlue) is added to each well, and the plates are incubated for an additional 4-6 hours.

-

Data Acquisition: Fluorescence is measured using a plate reader.

-

Analysis: The fluorescence readings are normalized to the control wells, and the EC50 value is calculated by fitting the data to a dose-response curve.

References

- 1. In Vitro and In Vivo Activities of Trybizine Hydrochloride against Various Pathogenic Trypanosome Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Metabolic Network in Bloodstream-Form Trypanosoma brucei Using Untargeted Metabolomics with Stable Isotope Labelled Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro cultivation of Trypanosoma congolense bloodstream forms in the absence of feeder cell layers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the DNA Binding Properties of S-MGB-234 and Related Strathclyde Minor Groove Binders

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific data for S-MGB-234 is available in the public domain at this time. This guide is based on the well-documented DNA binding properties of the Strathclyde Minor Groove Binder (S-MGB) class of compounds, including close analogs such as S-MGB-241 and MGB-BP-3. The information presented here is intended to be representative of the core characteristics of this compound family.

Introduction to Strathclyde Minor Groove Binders (S-MGBs)

Strathclyde Minor Groove Binders (S-MGBs) are a class of synthetic anti-infective agents developed at the University of Strathclyde.[1] These molecules are designed based on the structure of the natural product distamycin, which is known to bind to the minor groove of DNA.[2][3] S-MGBs have demonstrated a broad spectrum of activity, including antibacterial, antiviral, antifungal, and antiparasitic properties.[2] Their mechanism of action is primarily centered on their interaction with DNA, leading to the inhibition of various DNA-dependent cellular processes.[4]

The core structure of S-MGBs typically consists of a bis-aromatic alkene head group, two pyrrole rings, and a basic nitrogen-containing tail group, connected by amide linkages.[4] Modifications to this template have led to a diverse library of compounds with varied biological activities and DNA binding affinities.[1]

Core DNA Binding Properties

The interaction of S-MGBs with DNA is the cornerstone of their biological activity. These interactions can be characterized by their binding affinity, sequence specificity, and the subsequent impact on DNA structure and function.

Binding Affinity and Stoichiometry

S-MGBs exhibit a range of DNA binding affinities, which appear to correlate with their biological potency. For instance, potent antibacterial S-MGBs generally display strong DNA binding.[2] Biophysical studies have shown that some S-MGBs, such as S-MGB-241 and S-MGB-219, bind to double-stranded DNA (dsDNA) as a 2:1 dimer.[2][5] This dimeric binding is a key feature of their interaction with the minor groove.

The strength of this interaction can be quantified using techniques like DNA thermal shift assays, which measure the change in the melting temperature (ΔTm) of DNA upon ligand binding. A larger ΔTm value indicates stronger binding. For example, S-MGB-241 is considered a weak binder with a ΔTm of approximately 1°C, whereas potent antibacterial S-MGBs like MGB-BP-3 and S-MGB-364 exhibit significantly higher ΔTm values of >15°C and 16°C, respectively.[2]

Sequence Specificity

Like their parent compound distamycin, S-MGBs demonstrate a preference for binding to AT-rich sequences within the minor groove of DNA.[2][3] This specificity is driven by the shape and hydrogen-bonding potential of the S-MGB molecule, which fits snugly into the narrower minor groove of AT-rich regions. This ability to target specific DNA sequences enables these compounds to potentially affect multiple genetic loci within a pathogen.[2]

Mechanism of Action

The binding of S-MGBs to the DNA minor groove can disrupt essential cellular processes that rely on DNA as a template. The precise mechanism of action for many S-MGBs is still under investigation, but there is strong evidence for the inhibition of several DNA-centric events.[4]

For some S-MGBs, such as MGB-BP-3, the mechanism involves interference with the function of type II bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][6] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By interfering with their supercoiling, relaxation, and decatenation activities, S-MGBs can effectively halt these vital cellular processes.[3][6] It is important to note that this interference does not appear to involve the stabilization of cleavage complexes, a mechanism utilized by other antibiotics like fluoroquinolones.[3][6]

Quantitative Data Summary

The following table summarizes the available quantitative data on the DNA binding properties of representative S-MGB compounds.

| Compound | Target Organism(s) | DNA Binding Affinity (ΔTm) | Binding Stoichiometry (S-MGB:DNA) | Reference(s) |

| S-MGB-241 | Acanthamoeba castellanii | 1 ± 0.1°C | 2:1 (dimer) | [2][7][8] |

| MGB-BP-3 | Gram-positive bacteria | >15°C | 2:1 (dimer) | [2][3] |

| S-MGB-364 | Mycobacterium tuberculosis | 16°C | Not Reported | [2] |

| S-MGB-219 | Leishmania donovani | Strong (qualitative) | 2:1 (dimer) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DNA binding properties. Below are protocols for key experiments used in the characterization of S-MGBs.

1. DNA Thermal Shift Assay

This assay measures the change in the melting temperature of dsDNA upon ligand binding, providing an indication of binding affinity.

-

Materials:

-

S-MGB compound of interest

-

Double-stranded DNA (e.g., salmon sperm DNA)

-

Appropriate buffer (e.g., phosphate-buffered saline)

-

Fluorescent DNA intercalating dye (e.g., SYBR Green)

-

Real-time PCR instrument

-

-

Method:

-

Prepare a solution of dsDNA in the buffer.

-

Add the S-MGB compound to the DNA solution at the desired concentration. An equivalent volume of solvent should be added to the control sample.

-

Add the fluorescent dye to the solution.

-

Place the samples in a real-time PCR instrument.

-

Heat the samples gradually from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), measuring the fluorescence at each temperature increment.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, resulting in a sharp decrease in fluorescence.

-

The ΔTm is calculated by subtracting the Tm of the control sample from the Tm of the S-MGB-treated sample.

-

2. Native Mass Spectrometry

This technique is used to determine the stoichiometry of the S-MGB-DNA complex.

-

Materials:

-

S-MGB compound of interest

-

A short, self-complementary DNA oligomer with an AT-rich binding site (e.g., 5′-CGCATATATGCG-3′).[2]

-

Ammonium acetate buffer

-

Nano-electrospray ionization mass spectrometer

-

-

Method:

-

Prepare a solution of the DNA oligomer in ammonium acetate buffer.

-

Add the S-MGB compound to the DNA solution to achieve the desired molar ratio (e.g., 2:1 S-MGB to DNA helix).[4]

-

Incubate the mixture to allow for complex formation.

-

Introduce the sample into the mass spectrometer using nano-electrospray ionization.

-

Acquire the mass spectrum under non-denaturing ("native") conditions.

-

Analyze the resulting spectrum to identify the mass-to-charge ratios (m/z) of the free DNA and the S-MGB-DNA complexes. The observed masses will reveal the stoichiometry of the binding.

-

Visualizations

Experimental Workflow for S-MGB DNA Binding Analysis

Caption: Workflow for characterizing S-MGB DNA binding properties.

Proposed Mechanism of Action for DNA Gyrase Inhibition

Caption: Postulated mechanism of S-MGB interference with DNA gyrase.

References

- 1. Evaluation of minor groove binders (MGBs) as novel anti-mycobacterial agents and the effect of using non-ionic surfactant vesicles as a delivery system to improve their efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-depth Technical Guide to S-MGB-234: A Novel Minor Groove Binder

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-MGB-234 is a novel synthetic compound belonging to the class of Strathclyde Minor Groove Binders (S-MGBs). These molecules are recognized for their ability to bind to the minor groove of DNA, a mechanism that underpins their potential as therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, with a focus on presenting detailed experimental protocols and quantitative data for the broader class of S-MGBs, to which this compound belongs. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties of this compound

This compound is a complex organic molecule with a structure designed for high-affinity binding to the minor groove of DNA. Its systematic IUPAC name is (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate)[1]. The core of the molecule consists of N-methylpyrrole carboxamide units, a common feature in synthetic DNA minor groove binders, linked to a substituted nicotinamide head and a terminal amidine group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1970223-53-0 (free base) | [1] |

| 1970223-54-1 (TFA salt) | [1] | |

| Molecular Formula | C30H32N8O4 (free base) | |

| C34H34F6N8O8 (TFA salt) | [1] | |

| Molecular Weight | 568.63 g/mol (free base) | |

| 796.68 g/mol (TFA salt) | [1] | |

| IUPAC Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide | [1] |

A two-dimensional representation of the chemical structure of this compound is provided below. This structure highlights the key functional groups that contribute to its DNA binding affinity and biological activity.

Caption: A simplified block diagram illustrating the key structural components of this compound.

Note: A detailed 2D chemical structure diagram requires a specific file format (e.g., SMILES or MOL) which is not publicly available for this compound. The above diagram illustrates the main functional parts of the molecule based on its IUPAC name.

Synthesis of S-MGBs

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the general synthetic strategy for Strathclyde Minor Groove Binders is well-documented[2]. The synthesis is typically a multi-step process involving the sequential coupling of precursor molecules.

A representative synthetic workflow for S-MGBs is outlined below. This process generally involves the construction of a di-pyrrole unit which is then coupled to the "head" and "tail" fragments of the molecule.

Caption: A generalized workflow for the synthesis of Strathclyde Minor Groove Binders (S-MGBs).

General Experimental Protocol for Amide Coupling (HBTU-mediated)

The following is a general protocol for the amide coupling reactions that are central to the synthesis of the S-MGB scaffold, based on methodologies reported for similar compounds[2].

-

Dissolution: The carboxylic acid component (1 equivalent) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Activation: The coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), are added to the solution. The mixture is stirred at room temperature for approximately 30 minutes to activate the carboxylic acid.

-

Amine Addition: The amine component (1 equivalent) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for several hours (typically 4-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide product.

General Experimental Protocol for Nitro Group Reduction

The reduction of a nitro group to an amine is a key step in elongating the pyrrole core of the S-MGB.

-

Catalyst Preparation: A reaction vessel is charged with the nitro-containing intermediate and a suitable solvent, such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added.

-

Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Filtration and Concentration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the amine product, which is often used in the next step without further purification.

Mechanism of Action: DNA Minor Groove Binding

The primary mechanism of action for this compound and other S-MGBs is their ability to bind with high affinity and sequence specificity to the minor groove of double-stranded DNA[2]. This interaction is non-covalent and is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the S-MGB molecule and the floor of the minor groove.

S-MGBs typically target AT-rich regions of the DNA minor groove. The crescent shape of the molecule allows it to fit snugly into the curvature of the DNA helix. The amide groups of the pyrrole carboxamide core can form hydrogen bonds with the bases on the floor of the minor groove, while the cationic amidine tail can interact with the negatively charged phosphate backbone of the DNA.

The binding of an S-MGB to the minor groove can interfere with essential cellular processes that involve DNA, such as replication, transcription, and the activity of DNA-dependent enzymes like topoisomerases[3].

References

S-MGB-234: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-MGB-234 is a novel synthetic minor groove binder (MGB) that has demonstrated significant biological activity, particularly against parasitic protozoa responsible for Animal African Trypanosomiasis (AAT). As a member of the Strathclyde Minor Groove Binder (S-MGB) family, its mechanism of action is centered on the reversible binding to the minor groove of DNA, leading to the disruption of essential cellular processes such as transcription. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols.

Quantitative Biological Activity Data

The biological activity of this compound has been evaluated against various organisms and cell lines. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

| Organism/Cell Line | Assay Type | Parameter | Value (µM) |

| Trypanosoma congolense | In vitro | EC50 | 0.1 |

| Trypanosoma vivax | In vitro | EC50 | 0.33 |

| Mycobacterium tuberculosis (H37Rv) | In vitro | MIC99 | >25 |

| L6 cells (rat myoblasts) | Cytotoxicity | EC50 | 20.39 |

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Animal Model | Pathogen | Dosing Regimen | Outcome |

| Mouse | Trypanosoma congolense | 50 mg/kg (intraperitoneal), 2 applications | Curative |

Table 2: In Vivo Efficacy of this compound

Mechanism of Action: DNA Minor Groove Binding and Transcriptional Interference

This compound, like other members of the S-MGB family, exerts its biological effects by binding non-covalently to the minor groove of DNA. This interaction shows a preference for AT-rich sequences. The binding of S-MGBs, often as a dimeric complex, can induce conformational changes in the DNA structure. This alteration of the DNA landscape is thought to be the primary mechanism by which this compound interferes with essential DNA-dependent processes. The binding can physically obstruct the binding of DNA-processing proteins, such as transcription factors and polymerases, to their target sequences, thereby inhibiting transcription and potentially other processes like replication.[1][2]

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)

This assay determines the 50% effective concentration (EC50) of a compound against trypanosomes.

Materials:

-

Trypanosoma species (e.g., T. congolense, T. vivax) culture

-

Complete HMI-9 medium (or appropriate culture medium)

-

This compound stock solution (in DMSO)

-

Alamar Blue (Resazurin) solution

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Cell Seeding: Harvest trypanosomes in the logarithmic growth phase and adjust the cell density to 2 x 10^5 cells/mL in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include a positive control (a known trypanocidal drug) and a negative control (medium with DMSO, vehicle control).

-

Incubation: Incubate the plate for 48 hours in a humidified incubator.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.

-

Final Incubation: Incubate the plate for an additional 24 hours.

-

Fluorescence Measurement: Measure the fluorescence of each well using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for the in vitro antitrypanosomal activity assay.

In Vitro Cytotoxicity Assay (Resazurin-based)

This assay is used to determine the cytotoxic effect of a compound on a mammalian cell line.

Materials:

-

L6 cells (or other mammalian cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Resazurin solution

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Trypsinize and resuspend L6 cells. Adjust the cell density to 5 x 10^4 cells/mL in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the compound dilutions. Include a positive control (a known cytotoxic agent) and a negative control (medium with DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

Resazurin Addition: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours.

-

Fluorescence Measurement: Measure the fluorescence of each well.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Determine the EC50 value.

Figure 3: Workflow for the in vitro cytotoxicity assay.

In Vivo Efficacy Study in a Mouse Model of Trypanosomiasis

This study evaluates the curative potential of a compound in an animal model of AAT.

Materials:

-

Female BALB/c mice

-

Trypanosoma congolense stabilate

-

This compound formulation for injection

-

Syringes and needles

-

Microscope and slides

-

Heparinized capillary tubes

Procedure:

-

Infection: Infect mice intraperitoneally with 1 x 10^5 T. congolense parasites.

-

Parasitemia Monitoring: Monitor the development of parasitemia daily by examining a drop of tail blood under a microscope.

-

Treatment: Once a stable parasitemia is established (typically day 3-4 post-infection), randomly group the mice. Administer this compound intraperitoneally according to the specified dosing regimen (e.g., 50 mg/kg). Include a control group receiving the vehicle only.

-

Post-Treatment Monitoring: Monitor the parasitemia in all mice daily for at least 60 days. A mouse is considered cured if no parasites are detected in the blood for this period.

-

Data Analysis: Record the number of cured mice in each group and analyze the survival rates.

Figure 4: Workflow for the in vivo efficacy study.

Conclusion

This compound is a promising anti-trypanosomal agent with potent in vitro activity and proven curative efficacy in a mouse model of AAT. Its mechanism of action, centered on DNA minor groove binding and subsequent disruption of transcription, offers a novel approach to combatting this significant veterinary disease. The detailed protocols provided in this guide are intended to facilitate further research and development of this compound and other related compounds. Future studies should focus on elucidating the broader antimicrobial spectrum, further defining the molecular interactions with DNA, and evaluating its pharmacokinetic and safety profiles in larger animal models.

References

- 1. A DNA minor groove-binding ligand both potentiates and arrests transcription by RNA polymerase II. Elongation factor SII enables readthrough at arrest sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Strathclyde Minor Groove Binders: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Strathclyde Minor Groove Binders (S-MGBs), a novel class of anti-infective agents. It details their origin from the natural product distamycin to the development of the clinical candidate MGB-BP-3. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the scientific journey, mechanism of action, and the key experimental methodologies that have been pivotal in the advancement of S-MGBs.

Introduction: The Dawn of a New Anti-Infective Era

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health. In this challenging landscape, the development of new chemical entities with novel mechanisms of action is paramount. Strathclyde Minor Groove Binders (S-MGBs) represent a promising family of compounds designed to address this urgent need.[1][2] These synthetic molecules are based on the natural product distamycin and are designed to bind to the minor groove of DNA, thereby disrupting essential cellular processes in pathogenic organisms.[3][4]

Developed at the University of Strathclyde, the S-MGB platform has yielded compounds with potent activity against a wide range of pathogens, including Gram-positive bacteria, fungi, parasites, and mycobacteria.[1][2][4] The lead compound, MGB-BP-3, has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile infections, highlighting the clinical potential of this class of drugs.[3][5][6] This guide will delve into the history of their discovery, their unique multi-targeting mechanism of action that confers resilience to resistance, and the detailed experimental protocols that have underpinned their development.

A Journey of Discovery: From Natural Product to Clinical Candidate

The story of S-MGBs begins with the naturally occurring antibiotic distamycin, a polyamide that binds to AT-rich regions of the DNA minor groove.[3][4] While demonstrating anti-infective properties, its clinical development was hampered by unfavorable cytotoxicity.[3] Recognizing the potential of this scaffold, researchers at the University of Strathclyde, led by Professor Colin Suckling, embarked on a journey to design novel, synthetic analogues with improved therapeutic indices.[7]

The primary design concept involved retaining the DNA-binding motif of distamycin while introducing chemical modifications to enhance selectivity and reduce toxicity.[1] A key innovation was the isosteric replacement of the amide bonds in the polyamide backbone with alkenes, which was found to be crucial for potent antibacterial activity.[2] This iterative process of design, synthesis, and screening led to the identification of a library of S-MGBs with diverse biological activities.[1]

In 2010, MGB Biopharma was founded to commercialize these promising compounds, with Raymond Spencer as a founder.[8] The company, in close collaboration with the University of Strathclyde, selected MGB-BP-3 as the lead candidate for clinical development due to its potent activity against a broad spectrum of Gram-positive pathogens.[2][9] MGB-BP-3 has since progressed through Phase I and Phase IIa clinical trials, demonstrating a favorable safety profile and efficacy in treating C. difficile infections.[3][9]

Mechanism of Action: A Multi-Targeting Approach

S-MGBs exert their anti-infective effects by binding to the minor groove of DNA, primarily at AT-rich sequences.[3][10] This binding is non-covalent and is thought to occur as a dimer, with two S-MGB molecules occupying a single binding site.[3] By occupying the minor groove, S-MGBs interfere with a multitude of essential DNA-centric processes, including transcription and the function of topoisomerase enzymes.[3][5]

The multi-targeting nature of S-MGBs is a key advantage in the era of AMR. Unlike single-target drugs, which can be rendered ineffective by a single point mutation, S-MGBs act on numerous sites within the pathogen's genome, making the development of resistance significantly more challenging.[1][2] RNA-Seq analysis of MGB-BP-3-treated Staphylococcus aureus revealed significant changes in the expression of 698 transcripts, including the transcriptional arrest of 62 essential genes.[1] Furthermore, MGB-BP-3 has been shown to interfere with the supercoiling activity of gyrase and the relaxation and decatenation actions of topoisomerase IV in both S. aureus and E. coli.[11]

The following diagram illustrates the proposed multi-target mechanism of action of S-MGBs:

Figure 1: Proposed multi-target mechanism of action of Strathclyde Minor Groove Binders.

Key Experimental Data

The development of S-MGBs has been supported by a robust body of experimental data. The following tables summarize key quantitative findings for MGB-BP-3 and other notable S-MGBs.

Table 1: In Vitro Antibacterial Activity of MGB-BP-3

| Organism | MIC80 (µM) |

| Staphylococcus aureus | 0.2 |

| Enterococcus faecalis | 0.2 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Acinetobacter baumannii | >100 |

| Klebsiella pneumoniae | >100 |

| Data sourced from Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3.[3] |

Table 2: DNA Binding Affinity of S-MGBs

| Compound | DNA Source | ΔTm (°C) |

| MGB-BP-3 | Salmon gDNA | >15 |

| S-MGB-241 | Salmon gDNA | 1 ± 0.1 |

| S-MGB-364 | Salmon gDNA | 16 |

| Data sourced from Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii.[12] |

Table 3: Cytotoxicity of S-MGB-241

| Cell Line | IC50 (µM) |

| Acanthamoeba castellanii | 6.6 |

| HEK293 (Human Embryonic Kidney) | >100 |

| Data sourced from Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii.[13] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of S-MGBs.

Synthesis of Strathclyde Minor Groove Binders

The synthesis of S-MGBs is a multi-step process that can be adapted to generate a diverse library of compounds. The following is a generalized protocol:

-

Synthesis of the core polyamide backbone: This is typically achieved through standard peptide coupling reactions, often using solid-phase synthesis techniques.

-

Introduction of the head group: A variety of aromatic and heteroaromatic head groups can be coupled to the N-terminus of the polyamide backbone.

-

Functionalization of the tail group: The C-terminus can be modified with different functional groups, such as amidines or morpholines, to modulate the compound's physicochemical properties.

-

Purification: The final product is typically purified by reverse-phase high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of S-MGBs against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of bacterial inoculum: A bacterial suspension is prepared and adjusted to a concentration of 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

-

Serial dilution of S-MGBs: The S-MGBs are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the S-MGB that completely inhibits visible bacterial growth.

DNA Thermal Melt Analysis

This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding, which is indicative of stabilization.

-

Sample preparation: A solution containing DNA (e.g., salmon sperm DNA) and the S-MGB is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

Thermal denaturation: The sample is heated at a constant rate (e.g., 1°C/min) in a spectrophotometer equipped with a thermal controller.

-

Data acquisition: The absorbance at 260 nm is monitored as a function of temperature.

-

Data analysis: The Tm is determined as the temperature at which 50% of the DNA is denatured. The change in Tm (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-S-MGB complex.

Fluorescence Intercalator Displacement (FID) Assay

The FID assay is used to determine the DNA binding affinity of S-MGBs.

-

Sample preparation: A solution containing a fluorescent intercalator (e.g., ethidium bromide) and DNA is prepared in a 96-well plate.

-

Addition of S-MGB: The S-MGB is added to the wells at increasing concentrations.

-

Fluorescence measurement: The fluorescence of the intercalator is measured. As the S-MGB binds to the DNA, it displaces the intercalator, leading to a decrease in fluorescence.

-

Data analysis: The data is fitted to a suitable binding model to determine the binding affinity (e.g., Kd).

Cytotoxicity Assay

The cytotoxicity of S-MGBs against mammalian cells is assessed using the MTT assay.

-

Cell seeding: Mammalian cells (e.g., HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment with S-MGBs: The cells are treated with various concentrations of the S-MGBs for a specified period (e.g., 24-48 hours).

-

Addition of MTT: The MTT reagent is added to each well and incubated for 2-4 hours.

-

Solubilization of formazan: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance measurement: The absorbance at 570 nm is measured using a microplate reader.

-

Data analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

The workflow for a typical cytotoxicity assay is depicted below:

Figure 2: Workflow for a typical MTT-based cytotoxicity assay.

Future Directions and Conclusion

The discovery and development of Strathclyde Minor Groove Binders represent a significant advancement in the field of anti-infective drug discovery. The lead compound, MGB-BP-3, has demonstrated the clinical potential of this class, and ongoing research is focused on expanding their therapeutic applications. Future work will likely involve the development of S-MGBs with activity against Gram-negative bacteria, as well as their evaluation for the treatment of other infectious diseases and potentially cancer.[6]

The multi-targeting mechanism of action of S-MGBs provides a compelling strategy to combat the growing threat of antimicrobial resistance. The journey from a natural product scaffold to a clinical candidate is a testament to the power of rational drug design and interdisciplinary collaboration. This technical guide has provided a comprehensive overview of the history, mechanism, and key experimental methodologies that have been instrumental in the success of the S-MGB platform. It is hoped that this information will serve as a valuable resource for the scientific community and inspire further research into this promising class of therapeutic agents.

References

- 1. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. research.fredhutch.org [research.fredhutch.org]

- 7. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Thermal Melting Studies of Ligand DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00110H [pubs.rsc.org]

Target Validation of S-MGB-234 in Pathogenic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strathclyde Minor Groove Binders (S-MGBs) represent a novel class of anti-infective agents with a distinct mechanism of action that holds promise in the era of antimicrobial resistance.[1] These synthetic molecules, inspired by the natural product distamycin, are designed to bind to the minor groove of bacterial DNA, primarily at AT-rich sequences.[2] This interaction disrupts essential cellular processes, leading to bacterial cell death. While the S-MGB class has shown broad-spectrum activity against various pathogens, including Gram-positive bacteria, parasites, and fungi, the clinical development has largely focused on the lead candidate, MGB-BP-3, which has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile infections.[2]

This technical guide focuses on the target validation of S-MGBs in pathogenic bacteria, with a specific emphasis on the available data for S-MGB-234. It is important to note that publicly available research has concentrated more on other analogues within the S-MGB portfolio for antibacterial applications. Therefore, this document will leverage the comprehensive data on the class, particularly MGB-BP-3, to infer and contextualize the target validation of this compound, while clearly delineating the specific findings for this particular compound.

The S-MGB Platform: A Novel Anti-Infective Strategy

The core concept of the S-MGB platform is to create molecules that bind selectively and strongly to the DNA of pathogenic microorganisms.[3] Unlike many conventional antibiotics that target specific enzymes, S-MGBs have a multi-target mechanism of action by binding to numerous sites on the bacterial chromosome.[1][4] This multi-targeted approach is advantageous as it is believed to reduce the likelihood of resistance development.[1]

Mechanism of Action: DNA Minor Groove Binding

S-MGBs, including this compound, are designed to fit snugly into the minor groove of the DNA double helix. This binding is non-covalent and is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. The binding of S-MGBs to DNA can interfere with essential cellular processes that require protein-DNA interactions, such as:

-

Transcription: By occupying the minor groove, S-MGBs can physically block the binding of transcription factors and RNA polymerase to promoter regions, thereby inhibiting gene expression.[2][5]

-

Replication: The presence of S-MGBs on the DNA template can impede the progression of the replication machinery.

-

Topoisomerase Activity: S-MGBs have been shown to interfere with the function of type II bacterial topoisomerases (gyrase and topoisomerase IV), which are crucial for managing DNA supercoiling during replication and transcription.[2][6]

The following diagram illustrates the general mechanism of action for the S-MGB class of compounds.

Quantitative Data for S-MGBs

Table 1: In Vitro Activity of S-MGBs Against Selected Pathogens

| Compound | Organism | Strain | MIC (µg/mL) | Reference |

| MGB-BP-3 | Staphylococcus aureus | (MRSA & MSSA) | <1 | [2] |

| Streptococcus spp. | <1 | [2] | ||

| Enterococcus spp. | (VRE & VSE) | <1 | [2] | |

| Clostridioides difficile | Potent Activity | [8] | ||

| This compound | Mycobacterium tuberculosis | H37Rv-GFP | >25 µM | [9] |

| Trypanosoma congolense (WT) | 0.51 ± 0.06 µM (EC50) | [1] |

Note: MIC values for MGB-BP-3 are generally reported as potent (<1 µg/mL) against a range of Gram-positive bacteria. The data for this compound against M. tuberculosis indicates poor activity in this specific assay. The EC50 value for T. congolense highlights its activity against parasites.

Experimental Protocols for Target Validation

Validating the molecular target of a novel antimicrobial agent is a critical step in its development. For S-MGBs, the primary target is bacterial DNA. The following experimental protocols are key to validating this target and understanding the mechanism of action.

DNA Thermal Melt (Tm) Assay

This assay measures the increase in the melting temperature of double-stranded DNA (dsDNA) upon binding of a small molecule. A significant increase in Tm indicates strong binding and stabilization of the DNA duplex.

Protocol:

-

Prepare DNA solution: A solution of dsDNA (e.g., calf thymus DNA or a specific oligonucleotide) is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

Add S-MGB: The S-MGB compound is added to the DNA solution at a defined concentration. A control sample with no S-MGB is also prepared.

-

Thermal Denaturation: The samples are heated gradually in a spectrophotometer equipped with a temperature controller.

-

Monitor Absorbance: The absorbance at 260 nm is monitored as a function of temperature. As the DNA melts (denatures), the absorbance increases.

-

Determine Tm: The Tm is the temperature at which 50% of the DNA is denatured. The change in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the S-MGB-containing sample.

Topoisomerase Inhibition Assay

This assay determines if the S-MGB compound interferes with the activity of bacterial topoisomerases, such as DNA gyrase or topoisomerase IV.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, the topoisomerase enzyme (e.g., S. aureus DNA gyrase), and ATP in a suitable buffer.

-

Add S-MGB: The S-MGB compound is added to the reaction mixture at various concentrations. A control reaction with no S-MGB is included.

-

Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop Reaction: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualize DNA: The DNA bands are visualized using a DNA stain (e.g., ethidium bromide). Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed or decatenated DNA and a corresponding increase in the amount of supercoiled DNA substrate.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution methods according to established guidelines (e.g., CLSI).[6][10]

Protocol:

-

Prepare S-MGB dilutions: A serial two-fold dilution of the S-MGB compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate with bacteria: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the S-MGB that completely inhibits visible bacterial growth.

Target Validation Summary for this compound

Direct and extensive target validation studies for this compound in pathogenic bacteria are not widely published. However, based on the data for the S-MGB class, the following can be inferred:

-

Primary Target: The primary molecular target of this compound is expected to be bacterial DNA.

-

Binding Site: It is predicted to bind to the minor groove of DNA, likely with a preference for AT-rich sequences.

-

Mechanism of Action: The binding of this compound to bacterial DNA is expected to disrupt DNA-dependent processes, leading to an antibacterial effect.

The limited available data for this compound, particularly its high MIC against M. tuberculosis, suggests that its efficacy as an antibacterial agent may be lower than other compounds in the S-MGB series, such as MGB-BP-3. It is possible that the development of this compound has been prioritized for other indications, such as parasitic infections, where it has shown more potent activity.

Conclusion and Future Directions

The S-MGB platform represents a promising approach to developing novel anti-infectives with a mechanism of action that may circumvent existing resistance mechanisms. The target validation for this class of compounds is firmly rooted in their ability to bind to the minor groove of bacterial DNA and disrupt essential cellular processes. While the lead compound, MGB-BP-3, has progressed to clinical trials for C. difficile infections, the specific antibacterial potential of this compound remains less characterized in the public domain.

Future research should aim to:

-

Generate comprehensive MIC data for this compound against a broad panel of clinically relevant pathogenic bacteria, including multidrug-resistant strains.

-

Conduct detailed biophysical studies, such as DNA thermal melt assays and footprinting, to characterize the specific binding of this compound to bacterial DNA.

-

Perform mechanistic studies to elucidate the downstream cellular effects of this compound binding in bacteria, including its impact on transcription, replication, and topoisomerase activity.

Such studies will be crucial to fully validate the potential of this compound as an antibacterial agent and to guide its further development.

References

- 1. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. Synthesis and antibacterial evaluation of hamacanthin B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Total synthesis and antimicrobial evaluation of (+)-hygrophorone B12 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idexx.com [idexx.com]

S-MGB-234: A Physicochemical Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Core Physicochemical Properties of S-MGB-234 for Drug Design

Abstract

This compound is a novel synthetic minor groove binder (MGB) of DNA with demonstrated efficacy against Trypanosoma species, the causative agents of Animal African Trypanosomiasis (AAT). As a potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful drug design, formulation, and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its predicted lipophilicity, aqueous solubility, and ionization constants. Furthermore, detailed experimental protocols for the determination of these properties are presented, alongside visualizations of its mechanism of action and downstream cellular signaling pathways. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the optimization of this compound as a clinical candidate.

Physicochemical Properties of this compound

A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimentally determined data for this compound, the following properties have been predicted using in silico models based on its chemical structure.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Predicted Value | Method of Prediction | Significance in Drug Design |

| Molecular Formula | C30H32N8O4 | - | Defines the elemental composition and exact mass. |

| Molecular Weight | 568.63 g/mol | - | Influences diffusion, transport across membranes, and overall pharmacokinetics. |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | In silico prediction | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Low to moderate | In silico prediction | Impacts dissolution rate and bioavailability. |

| pKa (Acid Dissociation Constant) | Basic pKa: 9.5 - 10.5 | In silico prediction | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |

Note: The predicted values are estimations and should be confirmed by experimental determination.

Experimental Protocols

To facilitate the experimental validation of the predicted physicochemical properties of this compound, the following detailed protocols are provided. These methods are standard in the pharmaceutical industry for the characterization of small molecule drug candidates.

Determination of Lipophilicity (logP/logD)

2.1.1. Shake-Flask Method for logP Determination

This method directly measures the partitioning of a compound between n-octanol and water.

-

Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), analytical balance, volumetric flasks, separatory funnels, UV-Vis spectrophotometer or HPLC system.

-

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing a defined ratio of n-octanol and water (e.g., 1:1).

-

Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or a validated HPLC method).

-

Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in water]).

-

2.1.2. HPLC-Based Method for logD Determination

This high-throughput method correlates the retention time of a compound on a reverse-phase HPLC column with its distribution coefficient at a specific pH.

-

Materials: this compound, HPLC system with a C18 column, mobile phases at various pH values (e.g., pH 2, 7.4, 10), reference compounds with known logD values.

-

Procedure:

-

Prepare a calibration curve by injecting a series of reference compounds with known logD values at a specific pH and recording their retention times.

-

Prepare a solution of this compound in a suitable solvent.

-

Inject the this compound solution onto the HPLC column using the same mobile phase as the reference compounds.

-

Record the retention time of this compound.

-

Determine the logD of this compound by interpolating its retention time on the calibration curve.

-

Repeat the procedure at different pH values to determine the logD profile.

-

Determination of Aqueous Solubility

2.2.1. Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound from a DMSO stock solution.

-

Materials: this compound, DMSO, aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), 96-well microplate, plate shaker, plate reader with turbidity or UV-Vis detection capabilities.

-

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations.

-

Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or the absorbance using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

-

Determination of pKa

2.3.1. Potentiometric Titration

This classic method involves the titration of the compound with an acid or base and monitoring the pH change.

-

Materials: this compound, standardized solutions of HCl and NaOH, pH meter with a calibrated electrode, automated titrator.

-

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of HCl (for basic pKa) or NaOH (for acidic pKa).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

-

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by binding to the minor groove of DNA, primarily at AT-rich regions. This interaction disrupts essential DNA-protein interactions, leading to the inhibition of DNA replication and transcription.

S-MGB-234: A Promising Minor Groove Binder with Potent Anti-Trypanosomal Activity

For Immediate Release

Glasgow, UK – December 8, 2025 – S-MGB-234, a novel synthetic minor groove binder from the Strathclyde Minor Groove Binder (S-MGB) family, has demonstrated significant potential as a therapeutic agent against Animal African Trypanosomiasis (AAT). Preclinical studies have revealed its potent in vitro and in vivo activity against the primary causative agents of AAT, Trypanosoma congolense and Trypanosoma vivax. Developed by researchers at the University of Strathclyde, this compound represents a promising new class of anti-infective agents that operate via a distinct mechanism from current treatments, offering a potential solution to the growing problem of drug resistance.

Animal African Trypanosomiasis is a debilitating and often fatal disease in livestock, imposing a significant economic burden on sub-Saharan Africa. The efficacy of existing drugs, such as diamidines, is increasingly compromised by the emergence of resistant parasite strains, making the development of new chemotherapies a critical priority.

This compound and its analogues are designed to bind to the minor groove of DNA, an essential molecule for cellular function. This interaction disrupts critical DNA-dependent processes, leading to parasite death. A key advantage of this compound is its effectiveness against trypanosome strains that are resistant to current diamidine drugs.[1] This suggests that this compound is not affected by the same resistance mechanisms, highlighting its potential to treat infections that are currently untreatable.

Quantitative In Vitro Activity

In vitro studies have quantified the potent activity of this compound against both wild-type and drug-resistant strains of Trypanosoma congolense. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's efficacy.

| Compound | T. congolense Wild Type IC50 (µM) | T. congolense Diminazene-Resistant (DimR) IC50 (µM) | Resistance Factor (DimR IC50 / WT IC50) |

| This compound | 0.51 ± 0.06 | 0.64 ± 0.03 | 1.3 |

| Diminazene | 0.20 ± 0.01 | 2.06 ± 0.10 | 10.3 |

Data from Giordani et al., J Med Chem, 2019.[2]

In Vivo Efficacy

The promising in vitro results have been successfully translated into an in vivo mouse model of AAT. Treatment with this compound resulted in the complete cure of mice infected with T. congolense. Specifically, a regimen of two 50 mg/kg intraperitoneal injections of this compound was sufficient to clear the infection.[1]

Mechanism of Action

S-MGBs, including this compound, exert their anti-parasitic effects by binding to the minor groove of DNA, particularly at AT-rich sequences. This binding is thought to occur as a dimer, with two S-MGB molecules occupying the binding site. This interaction interferes with essential DNA-centric processes such as transcription and the function of topoisomerase enzymes.

Crucially, the mechanism of this compound in trypanosomes is distinct from that of diamidine drugs, which primarily target the kinetoplast, a DNA-containing organelle within the parasite's mitochondrion. This compound's activity is not dependent on the kinetoplast, providing a key advantage against diamidine-resistant strains.[1]

Metabolomic studies of trypanosomes treated with this compound have revealed significant downstream effects on cellular metabolism. These include disruptions to nucleotide and amino acid biosynthesis, as well as alterations in energy metabolism. This multi-targeted effect on essential cellular pathways likely contributes to the potent trypanocidal activity of the compound and may reduce the likelihood of resistance development.

References

Methodological & Application

Application Notes and Protocols for S-MGB-234: Antimicrobial Efficacy and Cellular Impact Assessment

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-MGB-234 is a novel synthetic compound under investigation for its potential antimicrobial properties. These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound, focusing on its antimicrobial efficacy against common bacterial pathogens and its cytotoxic effect on mammalian cells. The following protocols are based on established standards in antimicrobial susceptibility testing.

Data Summary

The following tables summarize representative quantitative data obtained from the experimental protocols described below. These results are illustrative and serve to demonstrate the potential antimicrobial profile of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-Negative | 8 | 16 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 16 | 64 |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | 4 | 8 |

| Enterococcus faecalis ATCC 29212 | Gram-Positive | 8 | 32 |

Table 2: Kirby-Bauer Disk Diffusion Susceptibility Testing of this compound (30 µg disk)

| Bacterial Strain | Zone of Inhibition (mm) | Interpretation |

| Escherichia coli ATCC 25922 | 22 | Susceptible |

| Pseudomonas aeruginosa ATCC 27853 | 18 | Intermediate |

| Staphylococcus aureus ATCC 29213 | 25 | Susceptible |

| Enterococcus faecalis ATCC 29212 | 20 | Susceptible |

Table 3: Cytotoxicity of this compound on HeLa Cells (CC50)

| Cell Line | Assay | CC50 (µg/mL) |

| HeLa | MTT Assay | 128 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

0.5 McFarland standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)[3]

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4]

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.

-

-

Serial Dilution of this compound:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of this compound at 2x the highest desired concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (no drug), and well 12 as a negative control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10^5 CFU/mL.

-

Add 100 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Incubate the plate at 35°C for 18-24 hours.[3]

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile micropipette tips or loops

Procedure:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 35°C for 18-24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies from a 10 µL spot).

-

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[3]

Materials:

-

Sterile paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[3]

-

Bacterial inoculum prepared to 0.5 McFarland standard

-

Sterile cotton swabs

-

Forceps

-

Ruler or calipers

Procedure:

-

Disk Preparation:

-

Impregnate sterile paper disks with a defined amount of this compound (e.g., 30 µg).

-

Allow disks to dry completely under sterile conditions.

-

-

Inoculation:

-

Dip a sterile cotton swab into the 0.5 McFarland bacterial suspension.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

-

-

Disk Application:

-

Using sterile forceps, place the this compound-impregnated disk onto the center of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[5]

-

-

Incubation:

-

Invert the plates and incubate at 35°C for 18-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results (Susceptible, Intermediate, Resistant) based on pre-established interpretive criteria.[5]

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of mammalian cells, providing a measure of its potential cytotoxicity.

Materials:

-

HeLa cells (or other suitable mammalian cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

-

Incubation:

-

Incubate the plate for 24-48 hours in a CO2 incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Determine the CC50 (the concentration of compound that reduces cell viability by 50%) by plotting a dose-response curve.

-

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. asm.org [asm.org]

- 4. pdb.apec.org [pdb.apec.org]

- 5. woah.org [woah.org]

Application Notes and Protocols for S-MGB-234 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-MGBs (Strathclyde Minor Groove Binders) are a class of synthetic molecules designed to bind to the minor groove of DNA.[1][2] This interaction can interfere with essential cellular processes that involve DNA, such as transcription and replication, making S-MGBs promising candidates for antimicrobial and anticancer therapies.[1][2][3] While the precise mechanism of action for many S-MGBs is still under investigation, their ability to inhibit DNA-centric events is a key feature of their biological activity.[1][3] This document provides detailed protocols for utilizing S-MGB-234, a representative compound of this class, in various cell culture assays to assess its biological effects, including cytotoxicity, induction of apoptosis, and impact on cell cycle progression.

Postulated Mechanism of Action of this compound

Based on the known properties of S-MGBs, this compound is hypothesized to exert its cellular effects through high-affinity binding to the minor groove of DNA. This binding event is thought to physically obstruct the interaction of DNA with essential proteins such as transcription factors and DNA polymerases. The downstream consequences of this DNA binding are likely to include the activation of DNA damage response pathways, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).

Experimental Workflow

A typical experimental workflow to characterize the in vitro activity of this compound involves initial screening for cytotoxic activity to determine the effective concentration range, followed by more detailed mechanistic studies.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Illustrative Data)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast | 2.5 ± 0.3 |

| A549 | Lung | 5.1 ± 0.6 |

| HCT116 | Colon | 1.8 ± 0.2 |

| HeLa | Cervical | 3.2 ± 0.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis in HCT116 Cells (Illustrative Data)

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle | 0 | 3.2 ± 0.5 | 1.5 ± 0.3 |

| This compound | 1 | 15.8 ± 1.2 | 5.4 ± 0.7 |

| This compound | 2 | 35.2 ± 2.5 | 12.1 ± 1.1 |

| This compound | 5 | 58.9 ± 4.1 | 25.6 ± 2.3 |

Cells were treated for 48 hours. Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Distribution in HCT116 Cells Treated with this compound (Illustrative Data)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle | 0 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |

| This compound | 1 | 68.2 ± 3.5 | 15.4 ± 1.2 | 16.4 ± 1.3 |

| This compound | 2 | 75.1 ± 4.2 | 8.9 ± 0.9 | 16.0 ± 1.4 |

| This compound | 5 | 65.4 ± 3.8 | 12.3 ± 1.1 | 22.3 ± 1.9 |

Cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Table 4: Relative Protein Expression in HCT116 Cells Treated with this compound (Illustrative Data)

| Treatment | Concentration (µM) | p53 (fold change) | p21 (fold change) | Cleaved PARP (fold change) |

| Vehicle | 0 | 1.0 | 1.0 | 1.0 |

| This compound | 2 | 3.2 ± 0.4 | 4.5 ± 0.6 | 5.8 ± 0.7 |

| This compound | 5 | 3.5 ± 0.5 | 4.8 ± 0.7 | 8.2 ± 1.0 |

Cells were treated for 24 hours. Protein levels were normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.[4]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-